1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide
Description
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide is a piperidine-based sulfonamide derivative characterized by a 4-methylphenyl sulfonyl group attached to the piperidine ring and a carboxamide moiety at the 4-position. Its molecular structure combines a lipophilic aromatic sulfonyl group with a polar carboxamide, enabling diverse interactions with biological targets.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-10-2-4-12(5-3-10)19(17,18)15-8-6-11(7-9-15)13(14)16/h2-5,11H,6-9H2,1H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLKAEFDIVQLTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Piperidinecarboxamide
The precursor 4-piperidinecarboxamide serves as the foundational building block for this route. Its preparation follows a classic amidation sequence:
- Starting material : Piperidine-4-carboxylic acid (commercially available)
- Activation : Conversion to piperidine-4-carbonyl chloride using thionyl chloride (SOCl₂) at reflux (60–80°C, 2–4 h).
- Ammonolysis : Treatment with concentrated aqueous ammonia (25–28%) at 0–5°C yields 4-piperidinecarboxamide.
Critical parameters :
Sulfonylation with p-Toluenesulfonyl Chloride
The secondary amine of 4-piperidinecarboxamide undergoes sulfonylation under inert conditions:
- Reaction setup :
- 4-Piperidinecarboxamide (10 mmol) dissolved in anhydrous pyridine (30 mL) under argon.
- TosCl (15 mmol) added dropwise at 20–25°C.
- Stirring : 24 h at room temperature.
- Workup :
- Quench with ice-water (100 mL).
- Extract with dichloromethane (3 × 50 mL).
- Dry over Na₂SO₄, concentrate in vacuo.
- Purification : Column chromatography (SiO₂, petroleum ether:ethyl acetate:dichloromethane = 10:1:1 → 10:1:2).
Yield : 92–95%
Key advantages :
- Pyridine acts as both solvent and base, neutralizing HCl generated during sulfonylation.
- Mild conditions preserve the carboxamide functionality.
Alternative Pathways and Novel Methodologies
Microwave-Assisted Synthesis
Emerging techniques reduce reaction times significantly:
- Conditions : TosCl (1.1 eq), 4-piperidinecarboxamide (1 eq), DMF, microwave (100°C, 30 min).
- Yield : 88% (reported for analogous sulfonamides).
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For bulk production, Route 1 offers distinct advantages:
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential as a drug candidate for various therapeutic applications, including pain management and anti-inflammatory treatments.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide differ primarily in substituents on the sulfonyl-linked phenyl ring, the piperidine ring, or the carboxamide group. These variations influence chemical reactivity, pharmacokinetics, and biological activity. Below is a detailed comparison:
Substituent Variations on the Sulfonyl Phenyl Group
- 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinecarboxamide ():
- Replacing the methyl group with chlorine enhances electronegativity, increasing binding affinity to polar targets.
- Exhibits stronger antimicrobial activity compared to methyl-substituted analogs due to improved target interactions .
- 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide (): Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability.
- 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide ():
- Methoxy and dimethyl groups enhance steric bulk, reducing reactivity but improving selectivity for hydrophobic binding pockets.
- Unique in targeting enzymes like cyclooxygenase-2 (COX-2) due to its bulky substituents .
Modifications to the Piperidine Ring or Carboxamide Group
- 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide ():
- The nitro group introduces strong electron-withdrawing effects, stabilizing negative charges during nucleophilic reactions.
- Used as a precursor in synthesizing kinase inhibitors .
- 1-[(3-Chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide ():
- Chlorine at the 3-position and trimethylphenyl group create a sterically hindered structure, reducing off-target interactions.
- Shows improved selectivity in cancer cell line assays compared to para-substituted analogs .
- 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide ():
Data Tables: Structural and Functional Comparison
| Compound Name | Substituents (Sulfonyl Phenyl) | Molecular Weight (g/mol) | Key Biological Activity | Reference |
|---|---|---|---|---|
| 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide | 4-CH₃ | ~307.4 (estimated) | N/A (Theoretical: enzyme modulation) | - |
| 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinecarboxamide | 4-Cl | 327.8 | Antimicrobial | |
| 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide | 4-F | 311.3 | Anti-inflammatory | |
| 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide | 5-OCH₃, 2,4-(CH₃)₂ | 366.5 | COX-2 inhibition | |
| 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide | 4-SO₂C₂H₅, 2-NO₂ | 397.4 | Kinase inhibitor precursor |
Key Research Findings
- Substituent Position Matters : Para-substituted derivatives (e.g., 4-CH₃, 4-Cl) generally exhibit higher metabolic stability than meta-substituted analogs due to reduced steric hindrance in enzymatic pockets .
- Electron-Withdrawing Groups Enhance Reactivity : Nitro or sulfonyl groups increase electrophilicity, making compounds like 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide reactive intermediates in drug synthesis .
- Bulkier Groups Improve Selectivity : Compounds with methoxy or dimethyl substituents (e.g., ) show reduced off-target effects in biological assays .
Biological Activity
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide, a compound featuring a piperidine core and a sulfonyl group, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide can be represented as follows:
- IUPAC Name : 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide
- Molecular Formula : C13H17N2O2S
- Molecular Weight : 267.35 g/mol
This compound is characterized by its piperidine ring, which is known for its role in various pharmacological activities.
The biological activity of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and urease, which are crucial in various metabolic processes.
- Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors, influencing central nervous system activities.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. In vitro studies have demonstrated that 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide shows effectiveness against several bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest potential applications in treating bacterial infections.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may lead to increased acetylcholine levels.
- Urease : Inhibition can be beneficial in treating urinary tract infections.
Table summarizing enzyme inhibition data:
| Enzyme | IC50 Value (µM) | Activity Level |
|---|---|---|
| Acetylcholinesterase | 5.2 | Strong |
| Urease | 2.1 | Very Strong |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide.
- Anticancer Studies : A study demonstrated that similar sulfonamide derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties through apoptosis induction.
- Hypoglycemic Effects : Research has indicated that piperidine derivatives can influence glucose metabolism, potentially serving as candidates for diabetes management.
- In Silico Studies : Molecular docking studies have shown favorable binding interactions with target proteins involved in metabolic pathways, further supporting the therapeutic potential of this compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes and purification strategies for 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide?
- Methodological Answer : The synthesis typically involves sulfonylation of the piperidine ring using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent carboxamide formation is achieved via coupling reactions with activated carboxylic acid derivatives. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored by TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–7.8 ppm for the 4-methylphenyl group) and piperidine carboxamide NH (δ ~8.1 ppm). ¹³C NMR confirms sulfonyl (C-SO₂ at ~115–120 ppm) and carbonyl (C=O at ~168–172 ppm) groups .
- IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), 1650–1680 cm⁻¹ (amide C=O), and 1350–1380 cm⁻¹ (S=O asymmetric stretch) validate functional groups .
- Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values (e.g., C₁₄H₁₈N₂O₃S: C 54.17%, H 5.85%, N 9.03%) .
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing piperidine derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, enzyme isoform specificity). Validate activity using orthogonal assays (e.g., fluorescence-based vs. colorimetric carbonic anhydrase inhibition). Control for compound stability via HPLC post-assay and compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets like carbonic anhydrase?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB ID 3LXE). Focus on sulfonamide-Zn²⁺ coordination and piperidine ring interactions with hydrophobic pockets.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and sulfonamide pKa to predict activity across isoforms (e.g., CA II vs. CA IX) .
Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., sulfonamide hydrolysis).
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate sulfonylation.
- Flow Chemistry : Implement continuous-flow reactors for precise temperature control (ΔT ±1°C) and reduced residence time, improving yield from 65% to >85% .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting improved selectivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with halogenated aryl groups (e.g., 4-Cl or 4-F) to enhance hydrophobic interactions.
- Bioisosteric Replacement : Replace the piperidine carboxamide with a thiazole ring and assess potency changes.
- Pharmacophore Mapping : Overlay active analogs to identify critical features (e.g., sulfonamide-Zn²⁺ distance of 2.1 Å) .
Q. How do solubility and logP affect in vivo pharmacokinetics, and what formulation approaches mitigate these challenges?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., -OH or -OMe) to reduce logP from ~2.5 to <2.0, improving aqueous solubility.
- Prodrug Design : Convert the carboxamide to a methyl ester for enhanced absorption, with enzymatic cleavage in vivo.
- Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to increase bioavailability by 3-fold in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
